5-Bromo-7-vinyl-2,3-dihydrobenzofuran
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-vinyl-2,3-dihydrobenzofuran typically involves the bromination of 7-vinyl-2,3-dihydrobenzofuran. This can be achieved through various methods, including the use of bromine or N-bromosuccinimide (NBS) as brominating agents under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction parameters such as temperature, concentration, and reaction time are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-vinyl-2,3-dihydrobenzofuran can undergo various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of 7-vinyl-2,3-dihydrobenzofuran.
Substitution: Formation of substituted benzofuran derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Bromo-7-vinyl-2,3-dihydrobenzofuran involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in biological processes, leading to inhibition or activation of specific pathways.
Pathways Involved: It may affect pathways related to cell growth, apoptosis, and signal transduction, contributing to its potential anticancer and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,3-dihydrobenzofuran: Lacks the vinyl group, which may affect its reactivity and biological activity.
7-Vinyl-2,3-dihydrobenzofuran: Lacks the bromine atom, which may reduce its antimicrobial and anticancer properties.
5-Bromo-7-ethyl-2,3-dihydrobenzofuran: Similar structure but with an ethyl group instead of a vinyl group, which may alter its chemical properties and reactivity.
Uniqueness
5-Bromo-7-vinyl-2,3-dihydrobenzofuran is unique due to the presence of both bromine and vinyl groups, which contribute to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
5-bromo-7-ethenyl-2,3-dihydro-1-benzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c1-2-7-5-9(11)6-8-3-4-12-10(7)8/h2,5-6H,1,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YABXBCCCJQRPRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC2=C1OCC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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